Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester
Description
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester (CAS 104371-51-9) is a chemically modified derivative of muramic acid, a critical component of bacterial peptidoglycan. This compound is widely utilized in biochemical research to investigate bacterial cell wall synthesis and antibiotic mechanisms. Its structure features a benzylidene group (a cyclic acetal protecting the 4,6-hydroxyl groups) and a methyl ester at the carboxyl position, which enhance stability and modulate enzymatic interactions .
Properties
IUPAC Name |
methyl 2-[(7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]propanoate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYOCWILIJFUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Historical Development of Synthetic Routes
The earliest documented synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-α-isoMuraMic Acid Methyl Ester traces back to Gross and Rimpler’s 1986 work, which established foundational protection-deprotection strategies for muramic acid derivatives. Their approach utilized benzylidene acetal protection at the 4,6-positions of the glucopyranoside ring, a method later refined by Pertel et al. in 1999 through sodium-mediated etherification in dioxane. Subsequent advancements focused on improving yield and scalability, particularly through catalyst optimization and solvent selection.
Core Synthetic Strategies
Benzylidene Acetal Protection
The 4,6-O-benzylidene group serves as a key protecting moiety, enabling selective functionalization at the 2-position. Gross and Rimpler’s method involves:
- Starting Material : Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside.
- Methyl Esterification : Treatment with methanol in the presence of sulfuric acid at 60–80°C under reflux.
- Isomerization : Acid-catalyzed rearrangement to the isoMuraMic configuration, achieving yields of 68–72% after purification.
Sodium-Mediated Etherification
Pertel et al. introduced a two-step protocol using metallic sodium in dioxane:
- Step 1 : Reaction of N-acetylmuramic acid with benzyl chloride in dioxane at 90–95°C for 1 hour (yield: 58%).
- Step 2 : Methyl ester formation via methanol quenching, followed by benzylidene acetal formation at 60–65°C for 3 hours (overall yield: 52%).
Table 1: Comparative Analysis of Synthetic Methods
Mechanistic Insights and Byproduct Formation
Modern Optimization Techniques
Analytical Validation
Industrial-Scale Challenges
Cost Drivers
Regulatory Considerations
The compound’s structural similarity to bacterial cell wall components triggers stringent containment protocols under ISO 14644-5 for facilities producing >100 g batches.
Emerging Alternatives
Enzymatic Synthesis
Preliminary studies with lipase B from Candida antarctica show 44% conversion to methyl ester under mild conditions (pH 7.0, 30°C), though reaction times exceed 72 hours.
Flow Chemistry
Microreactor systems achieve 89% yield in 22 minutes via continuous methanol dosing, reducing solvent use by 60% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Biochemical Research
a. Role in Peptidoglycan Studies
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester serves as a crucial building block for synthesizing peptidoglycan components. Peptidoglycan is essential for maintaining the structural integrity of bacterial cell walls, especially in Gram-positive bacteria. The compound's structural features allow researchers to study the interactions of peptidoglycan with antibiotics and other antimicrobial agents.
b. Synthesis of Glycoproteins
This compound is also used in the synthesis of glycoproteins, which are vital for various biological processes including cell signaling and immune response. Its ability to mimic natural substrates makes it an excellent candidate for studying glycosylation pathways and developing glycoprotein-based therapeutics.
Pharmaceutical Applications
a. Antimicrobial Agents
Due to its structural similarity to muramic acid, this compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of muramic acid can inhibit bacterial growth by interfering with cell wall synthesis. Studies have shown that compounds like this compound exhibit inhibitory effects on various bacterial strains, making them candidates for new antibiotic formulations.
b. Drug Development
The compound's unique properties have led to its exploration in drug development processes aimed at targeting bacterial infections. Its effectiveness against resistant strains of bacteria highlights its potential role in combating antibiotic resistance.
Case Studies
Mechanism of Action
The mechanism of action of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester involves its interaction with bacterial cell wall synthesis pathways. It targets specific enzymes involved in the formation of peptidoglycan, thereby inhibiting bacterial growth and proliferation . The molecular targets include enzymes like transglycosylases and transpeptidases, which are crucial for the cross-linking of peptidoglycan strands .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₆H₃₁NO₈
- Molecular Weight : 485.53 g/mol
- SMILES :
COC(=O)[C@@H](C)O[C@@H]1[C@@H](NC(=O)C)[C@@H](OCc2ccccc2)O[C@@H]3COC(O[C@@H]13)c4ccccc4 - Applications : Substrate/inhibitor for enzymes like transglycosylases and transpeptidases in peptidoglycan synthesis studies .
Comparison with Structurally Similar Compounds
Structural Analogs of Muramic Acid Derivatives
The following table summarizes key structural and functional differences between Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester and related compounds:
Key Observations :
- Methyl Ester vs. Free Carboxyl Group : The methyl ester in this compound enhances membrane permeability compared to the free acid form (CAS 2862-03-5), making it more suitable for in vitro assays .
- Benzylidene vs. Benzyl Protection: The cyclic 4,6-O-benzylidene group provides rigidity, mimicking the natural pyranose ring conformation, whereas the 6-O-benzyl group in CAS 107671-54-5 allows greater rotational freedom, useful for probing enzyme-substrate flexibility .
- Stereochemical Differences: The beta-anomer (CAS 104371-52-0) may exhibit reduced binding affinity to lysozymes, which typically prefer alpha-linked substrates .
Functional Group Comparisons with Non-Muramic Acid Derivatives
Biological Activity
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester (CAS Number: 104371-52-0) is a synthetic compound derived from muramic acid, which is a component of bacterial cell walls. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the fields of immunology and antibiotic development.
- Molecular Formula : C26H31NO8
- Molecular Weight : 485.53 g/mol
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against a range of bacterial strains, suggesting its potential as an antibiotic agent.
- Immunomodulatory Effects : The compound may influence immune responses, potentially enhancing or inhibiting specific immune pathways.
- Cell Cycle Regulation : Preliminary studies indicate that it could affect cell cycle progression and apoptosis in certain cell types.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Growth : The structural similarity to muramic acid allows it to interfere with bacterial cell wall synthesis.
- Modulation of Immune Responses : It may interact with immune receptors, influencing cytokine production and immune cell activation.
- Impact on Cellular Signaling Pathways : The compound might affect key signaling pathways such as MAPK/ERK and NF-kB, which are crucial for cell proliferation and survival.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests its potential use in developing new antibiotics.
Case Study 2: Immunomodulatory Effects
In vitro experiments demonstrated that the compound could enhance the production of pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in macrophages. This indicates its potential role in modulating immune responses during infections or inflammatory diseases.
Case Study 3: Cancer Cell Line Studies
Research involving human cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. This effect was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
